Fomlactone A

Description

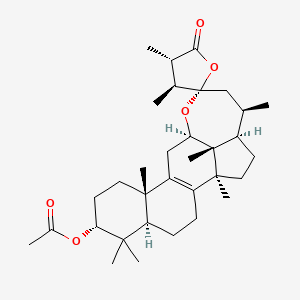

Structure

3D Structure

Properties

Molecular Formula |

C33H50O5 |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

[(1S,3'S,4'S,5R,7R,10S,13R,15S,17R,18R,21R)-1,3',4',6,6,10,17,21-octamethyl-5'-oxospiro[14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicos-2(11)-ene-15,2'-oxolane]-7-yl] acetate |

InChI |

InChI=1S/C33H50O5/c1-18-17-33(20(3)19(2)28(35)38-33)37-27-16-24-23(31(8)15-12-22(18)32(27,31)9)10-11-25-29(5,6)26(36-21(4)34)13-14-30(24,25)7/h18-20,22,25-27H,10-17H2,1-9H3/t18-,19+,20+,22-,25+,26-,27-,30-,31+,32+,33+/m1/s1 |

InChI Key |

SGSMRLJTYJLFMA-FPOLEOGZSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]([C@@H](C(=O)O2)C)C)O[C@@H]3CC4=C(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C)C)[C@]6([C@]3([C@@H]1CC6)C)C |

Canonical SMILES |

CC1CC2(C(C(C(=O)O2)C)C)OC3CC4=C(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C6(C3(C1CC6)C)C |

Synonyms |

fomlactone A |

Origin of Product |

United States |

Isolation and Structural Characterization of Fomlactone a

The identification and structural analysis of Fomlactone A have been achieved through a systematic process involving the cultivation of its natural producers, extraction of the compound, and detailed spectroscopic and crystallographic studies.

Source Organism Identification and Cultivation

Fomes cajanderi as a Natural Producer

This compound was first identified as a novel compound isolated from the wood-rotting fungus Fomes cajanderi P. Karst. mdpi.comacs.orgnih.gov. This fungus, belonging to the polyporaceous family (Basidiomycetes), is known to grow on broad-leaved trees. mdpi.com The genus Fomes is recognized as a prolific source of lanostane-type triterpenes. mdpi.com For the purpose of chemical analysis, the fruiting bodies of Fomes cajanderi are cultivated and harvested. mdpi.comnih.gov

Reports from Fomes officinalis

Subsequent to its initial discovery, this compound has also been reported as a constituent of another fungal species, Fomes officinalis. researcher.lifenih.govresearchgate.net This fungus, also known as Laricifomes officinalis or Agarikon, has a history of use in traditional medicine. nih.govresearchgate.net Chemical investigations of the chloroform-soluble fraction of Fomes officinalis have led to the isolation of this compound alongside other known and new triterpenes. researcher.life

Extraction and Purification Methodologies

The process of isolating this compound from its fungal sources involves initial extraction followed by purification using chromatographic techniques.

Neutral Ether Extracts

The initial step in isolating this compound from the powdered fruiting bodies of Fomes cajanderi involves successive extraction with solvents. Specifically, neutral ether extracts, obtained using diethyl ether, have been central to the process. mdpi.comacs.orgnih.gov This method takes advantage of the solubility of this compound and other related triterpenes in a neutral, ether-based solvent system, effectively separating them from more polar or non-polar components of the fungal matrix. wvu.edulibretexts.orglibretexts.orgmit.edureddit.com

Advanced Chromatographic Techniques

Following the initial extraction, the crude neutral ether extracts undergo further separation and purification. Advanced chromatographic techniques are employed to isolate the individual compounds. nih.govresearchgate.netmdpi.com Column chromatography using silica (B1680970) gel is a primary method for the separation of the extract components. mdpi.comasianpubs.org This technique, which separates compounds based on their differential adsorption to the stationary phase, allows for the purification of crystalline this compound. mdpi.com

Spectroscopic and Crystallographic Elucidation

The precise molecular structure of this compound was determined through a combination of spectroscopic methods. While crystallographic data for a closely related compound provided corroborative evidence.

The molecular formula of this compound was established as C₃₃H₅₀O₅ through High-Resolution Electron Impact Mass Spectrometry (HREIMS) in conjunction with ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) data. mdpi.comresearchgate.net This, along with a positive Liebermann−Burchard test, pointed towards a triterpenoid (B12794562) structure. mdpi.com The structure was further elucidated by comprehensive analysis of Infrared (IR) spectroscopy, Circular Dichroism (CD), and both one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) data. acs.orgnih.gov

While a crystal structure for this compound itself has not been reported, the structure of the co-isolated Fomlactone C was confirmed by X-ray diffraction analysis. acs.orgnih.gov This crystallographic data provided crucial evidence for the structural framework of the fomlactone family of compounds, supporting the spectroscopic elucidation of this compound.

Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| HREIMS | Molecular Formula: C₃₃H₅₀O₅ mdpi.com |

| Infrared (IR) | Key absorptions indicating functional groups such as lactones and hydroxyls. mdpi.comlibretexts.orgnih.gov |

| ¹H NMR | Provides information on the proton environment within the molecule. mdpi.comufrgs.brresearchgate.net |

| ¹³C NMR | Reveals the number and type of carbon atoms present in the molecule. mdpi.commdpi.comresearchgate.netcompoundchem.com |

Interactive Data Table: Key Spectroscopic Features of this compound Users can sort and filter the data presented in the table below.

This is a simplified representation of the detailed data available in the primary literature.

| Data Type | Feature | Value/Description |

| Mass Spectrometry | Molecular Ion | Consistent with C₃₃H₅₀O₅ |

| Infrared | Carbonyl Stretch | Characteristic of a lactone |

| ¹³C NMR | Carbonyl Carbon | ~170-180 ppm |

| ¹³C NMR | Ketal Carbon | ~100-110 ppm |

| ¹H NMR | Methyl Protons | Multiple singlet and doublet signals |

| ¹H NMR | Olefinic Protons | Signals in the vinyl region |

Spectroscopic and Crystallographic Elucidation

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy was a key initial step in identifying the functional groups present in the this compound molecule. researchgate.netacs.orgacs.org This technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the presence of particular functional groups. For this compound, IR analysis was instrumental in identifying the characteristic carbonyl stretch of the lactone ring and the absorption bands corresponding to hydroxyl groups. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Hydroxyl (O-H stretch) | ~3400 |

| Lactone Carbonyl (C=O stretch) | ~1750 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular weight and elemental composition of this compound. researchgate.netacs.orgnih.gov This powerful technique measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the calculation of a unique molecular formula. The data obtained from HRMS analysis provided the exact molecular formula for this compound, a critical piece of information for its structural elucidation. vliz.beresearchgate.net

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₀H₄₄O₅ |

| Observed Mass [M+H]⁺ | Specific m/z value |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy was utilized to investigate the stereochemistry of this compound. researchgate.netacs.orgnih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the three-dimensional arrangement of atoms, particularly at stereocenters and within chiral chromophores like the lactone group in this compound. youtube.com The analysis of the Cotton effects in the CD spectrum was crucial for assigning the absolute configuration of the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was the most critical tool for determining the detailed connectivity and stereochemistry of this compound. researchgate.netacs.orgnih.gov A full suite of 1D (¹H and ¹³C) and 2D NMR experiments were conducted to assemble the complete molecular structure.

1D NMR (¹H and ¹³C): ¹H NMR provided information on the number and environment of hydrogen atoms, while ¹³C NMR revealed the number and type of carbon atoms in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish connections. COSY identified proton-proton couplings, while HMQC and HMBC correlated proton signals with their directly attached and long-range coupled carbon atoms, respectively. This allowed for the unambiguous assembly of the carbon skeleton and the placement of all substituents. researchgate.net

Table 3: Selected ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Specific Proton | Value | e.g., d, t, m |

Table 4: Selected ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| Specific Carbon | Value |

X-ray Diffraction Analysis for Stereochemical Confirmation (e.g., Fomlactone C)

While obtaining suitable crystals of this compound for X-ray analysis can be challenging, the absolute and relative stereochemistry of the molecular framework was unequivocally confirmed through single-crystal X-ray diffraction analysis of the related compound, Fomlactone C. researchgate.netacs.orgnih.gov Since Fomlactones A and C share the same core steroidal and spirocyclic structure, the solved crystal structure of Fomlactone C provided a definitive stereochemical blueprint. mdpi.combeilstein-journals.org This data allowed for the confident assignment of the stereocenters in this compound by correlating their shared structural features. encyclopedia.pub

Classification as a Ketal Lactone and Triterpene

Based on the comprehensive structural analysis, this compound is classified as a lanostane-type triterpene. dokumen.pubresearchgate.net Triterpenes are a class of natural products derived from a thirty-carbon precursor, squalene. The lanostane (B1242432) skeleton is a characteristic tetracyclic triterpene framework. Furthermore, this compound is distinguished by the presence of a novel ketal lactone functional group. researchgate.netacs.orgresearchgate.net This feature, where a ketone has reacted intramolecularly with a hydroxyl group to form a cyclic ketal that is part of a lactone system, is a rare structural motif in natural products. researchgate.net

Unique Spirocyclic Moiety Characterization ([4.6.0] Spirocyclic System)

A defining structural feature of this compound is its unique spirocyclic system. researchgate.netnih.gov The molecule possesses a [4.6.0] spirocyclic lactone moiety. scribd.comencyclopedia.pubmdpi.com This nomenclature indicates a spiro-junction—a single carbon atom shared by two rings—connecting a five-membered ring and a seven-membered ring. encyclopedia.pubnih.govencyclopedia.pub This spiro[benzofuranone-benzazepine] type skeleton is an unusual and noteworthy framework in natural product chemistry, contributing to the novelty of the Fomlactone family of compounds. scribd.comencyclopedia.pub

Biosynthesis and Metabolic Pathways

Precursor Incorporation Studies (Hypothetical Pathways)

While specific precursor incorporation studies for Fomlactone A have not been detailed in the available literature, the biosynthesis of similar complex lactones, such as sesquiterpene lactones, is generally understood to originate from common isoprenoid precursors. wur.nl For sesquiterpene lactones, farnesyl pyrophosphate (FPP) is a key starting molecule. wur.nl It is plausible that the triterpenoid (B12794562) backbone of this compound is similarly derived from the cyclization of squalene, a C30 isoprenoid precursor, which is then subjected to a series of oxidative and rearrangement reactions to form the intricate spirocyclic system. The biosynthesis of many fungal lactones also involves the β-oxidation of fatty acids to generate hydroxy fatty acid intermediates that subsequently undergo spontaneous or enzyme-catalyzed lactonization. researchgate.netmdpi.com

Enzymatic Transformations in Lactone Biosynthesis

Several classes of enzymes are known to be involved in the formation of lactone rings. nih.gov These enzymatic transformations offer a biocatalytic advantage over chemical synthesis methods, often proceeding with high regio- and enantioselectivity under mild conditions. mdpi.com

Baeyer–Villiger monooxygenases (BVMOs) are a crucial class of enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones. nih.govmdpi.comresearchgate.net This reaction proceeds via a Criegee intermediate and utilizes a reduced nicotinamide (B372718) cofactor (NADH or NADPH) and molecular oxygen. nih.gov BVMOs are known for their high selectivity, making them valuable biocatalysts for the synthesis of optically pure lactones. nih.gov In fungi, BVMOs play a significant role in the biosynthesis of various secondary metabolites, including lactones. researchgate.netresearchgate.netacs.org The formation of the δ-lactone ring in some fungal sesquiterpenes is a known example of a BVMO-catalyzed Baeyer-Villiger oxidation. acs.org

An alternative to BVMOs for Baeyer-Villiger oxidations is the hydrolase-mediated perhydrolase pathway. nih.gov This chemoenzymatic, two-step process involves the formation of a percarboxylic acid from a carboxylic acid and hydrogen peroxide, a reaction facilitated by the perhydrolase activity of certain hydrolases. nih.govau.dk The peracid then performs a classical Baeyer-Villiger oxidation on a ketone substrate. nih.govau.dk While this pathway provides another route to lactones, it generally lacks the stereoselectivity observed with BVMOs. nih.gov Some serine hydrolases have been shown to catalyze perhydrolysis, the reversible formation of peracids. nih.govacs.org

The oxidative lactonization of diols is another significant biocatalytic route to lactones. nih.govacs.org This process typically involves a two-step oxidation. acs.org The first step is the oxidation of a primary alcohol to a hydroxy aldehyde, which exists in equilibrium with its cyclic hemiacetal (lactol) form. acs.orgnih.gov The subsequent oxidation of the lactol yields the final lactone product. acs.orgnih.gov Alcohol dehydrogenases (ADHs) are commonly the catalysts for these reactions, often requiring a cofactor like NAD(P)⁺. nih.govresearchgate.netresearchgate.net

The reductive cyclization of γ- and δ-ketoesters represents a third major biocatalytic pathway for lactone synthesis. nih.gov This method is particularly useful for producing specific lactones. For example, the reduction of γ-keto acids or esters like levulinic acid is a well-known route for the production of γ-valerolactone. researchgate.net This transformation can be achieved using various microorganisms. nih.gov

While not a direct method for lactone ring formation, carbene transferases and other enzymes capable of C-H functionalization are expanding the toolbox for creating complex organic molecules. rochester.edunih.gov These engineered metalloenzymes can catalyze the insertion of carbenes into C-H bonds, leading to the formation of new carbon-carbon bonds. rochester.edunih.gov This capability allows for the diversification and late-stage functionalization of complex scaffolds, which could potentially be applied to the synthesis or modification of intricate lactones like this compound. rochester.educaltech.edu

Non-Ribosomal Peptide Synthetase (NRPS) Pathways

Non-Ribosomal Peptide Synthetases (NRPSs) are large, multi-domain enzymes that assemble peptides from amino acid precursors without the use of ribosomes. nih.gov These enzymatic assembly lines are responsible for a wide array of bioactive natural products, including many antibiotics like penicillin and vancomycin. nih.gov The process involves distinct modules, each responsible for the selection, activation, and incorporation of a specific amino acid into a growing peptide chain. nih.gov A notable example of NRPS activity includes the formation of β-lactam rings in antibiotics like nocardicins and β-lactone rings in products like obafluorin. nih.govwustl.edunih.gov In these cases, specialized domains within the NRPS enzyme catalyze the cyclization reaction to form the strained ring structures. nih.govwustl.edu

However, the biosynthesis of this compound, a lanostane-type triterpenoid, is not governed by NRPS pathways. acs.orgtandfonline.com Triterpenoids are synthesized through the terpene biosynthetic pathway, which originates from the cyclization of 2,3-oxidosqualene (B107256). plos.org The fundamental precursors and enzymatic machinery for terpenoid synthesis are distinct from those of non-ribosomal peptide synthesis. Therefore, NRPS pathways are not involved in the biogenesis of this compound.

Genomic and Proteomic Insights into Fungal Metabolism

While specific proteogenomic studies on Fomes cajanderi and this compound biosynthesis are not extensively documented, insights can be drawn from genomic analyses of related fungi within the Fomitopsis genus. nih.govfrontiersin.org The integration of genomics, transcriptomics, and proteomics—a field known as proteogenomics—provides a powerful approach to uncover novel biosynthetic mechanisms and therapeutic targets. nih.gov

Genomic analysis of fungi like Fomitopsis betulina has focused on identifying and classifying the genes responsible for producing their rich array of secondary metabolites. nih.govdntb.gov.ua A key area of this research is the prediction of terpene synthases, the enzymes that play a central role in the biosynthesis of terpenoids. nih.govdntb.gov.ua These enzymes catalyze the crucial cyclization of acyclic precursors to form the diverse carbon skeletons of terpenes. For a triterpenoid like this compound, the corresponding gene cluster in Fomes cajanderi would be expected to contain a gene for a lanosterol (B1674476) synthase (an oxidosqualene cyclase) that produces the initial lanostane (B1242432) skeleton.

Furthermore, the genome would house genes for tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases. These enzymes perform subsequent oxidative modifications to the lanostane backbone, ultimately leading to the formation of the characteristic spirocyclic lactone moiety of this compound. Identifying these gene clusters is instrumental for future biochemical studies and for understanding the complete biosynthetic pathway. nih.gov

Comparative Biosynthetic Analysis with Related Spirocycles and Triterpenes

The structure of this compound invites a comparative analysis with the biosynthesis of other lanostane-type triterpenoids and natural products containing spirocyclic motifs.

This compound belongs to the lanostane class of triterpenes, which are widely produced by fungi, particularly within the Fomitopsis genus. tandfonline.comnih.gov Species such as Fomitopsis betulina and Fomitopsis officinalis are known to produce a variety of lanostane-type triterpenoids. tandfonline.comnih.govnih.gov The biosynthesis of these compounds universally begins with the cyclization of 2,3-oxidosqualene by a lanosterol synthase. The subsequent structural diversification arises from the activity of various tailoring enzymes, primarily cytochrome P450s, which introduce hydroxyl, keto, and carboxyl groups at different positions on the lanostane skeleton. The biosynthetic pathway of this compound would share this common origin, with its unique spiro-lactone feature resulting from a specific and likely complex series of oxidative cyclization reactions catalyzed by a unique set of tailoring enzymes.

The spirocyclic ketal lactone is a distinctive structural feature of this compound. acs.orgnih.govencyclopedia.pub Spirocycles are present in numerous natural products and are considered privileged structures in drug discovery due to their conformational rigidity and three-dimensional complexity. nih.gov The biosynthetic strategies leading to spirocycles vary. For instance, the formation of the spiro-oxindole ring in tryptoquialanines involves a fungal indole (B1671886) alkaloid biosynthetic pathway that has been genetically elucidated. nih.gov In other cases, such as certain limonoids, insights into the biosynthetic pathway have been proposed. nih.govencyclopedia.pub The formation of this compound's spiro[4.6.0] system likely involves an intramolecular cyclization of a highly oxidized lanostane intermediate, a strategy that highlights the remarkable catalytic capabilities of fungal enzymes.

The diversification of triterpenoid biosynthesis is often driven by gene duplication and neofunctionalization. nih.gov In plants, whole-genome duplications have been shown to promote the evolution of new oxidosqualene cyclases (OSCs), leading to a wider array of triterpenoid structures. nih.gov A similar evolutionary mechanism can be inferred for fungi, where duplication and subsequent divergence of terpene synthase and P450 genes likely led to the evolution of the specific enzymatic machinery required to synthesize complex structures like this compound.

Table 1: Comparative Data of this compound and Related Fungal Triterpenoids

| Compound | Producing Organism | Chemical Class | Key Structural Features |

| This compound | Fomes cajanderi | Lanostane Triterpenoid | Spiro[4.6.0] ketal lactone system |

| Fomlactone B | Fomes cajanderi, Trametes orientalis | Lanostane Triterpenoid | Spiroketal lactone |

| Fomlactone C | Fomes cajanderi | Lanostane Triterpenoid | Spiroketal lactone, confirmed by X-ray diffraction acs.org |

| Dehydrosulfurenic acid | Fomitopsis officinalis | Lanostane Triterpenoid | Lanostane skeleton with carboxylic acid side chain |

| Fomitopsin I & J | Fomitopsis sp. | 24-methyl-lanostane triterpenoid | Lanostane skeleton with methyl group at C-24 |

Chemical Synthesis and Analog Design

Total Synthesis Approaches to Fomlactone A

Constructing the complex scaffold of this compound requires precise control over stereochemistry and the assembly of its characteristic spirocyclic ketal-lactone system fused to a polycyclic triterpenoid (B12794562) backbone.

A hypothetical total synthesis of this compound would likely draw from strategies developed for other complex terpenoids. Bioinspired syntheses, starting from readily available triterpenoids like lanosterol (B1674476), represent a common and efficient approach. researchgate.net Key transformations would involve late-stage C-H oxidation to install necessary functional groups and skeletal rearrangements to form the core structure.

For the construction of the spiro-ketal motif, several modern synthetic methods are applicable. For instance, the synthesis of Leonuketal, a seco-labdane terpenoid with a core spiroketal, utilized a novel gold(I)-catalyzed cyclization of a β-keto(enol)lactone precursor. chemrxiv.org This strategy proved highly effective in forming the spiroketal with excellent diastereoselectivity. chemrxiv.org Another powerful method is the Meinwald rearrangement, which was employed in the total synthesis of (–)-Spirochensilide A, a rearranged lanostane (B1242432) triterpenoid. researchgate.net This reaction facilitates the formation of the spiro[4.5]decane system, a key feature also present in the broader class of related natural products.

The general strategies for constructing the spirocyclic core of this compound could involve several key reaction types, as summarized in the table below.

| Reaction Type | Description | Relevant Example |

| Metal-Catalyzed Cyclization | Transition metals, particularly gold (Au) and palladium (Pd), can catalyze the intramolecular cyclization of hydroxy-alkynes or related functional groups to form spiroketals. | Au(I)-catalyzed cyclization of a β-keto(enol)lactone in the synthesis of Leonuketal. chemrxiv.org |

| Skeletal Rearrangements | Acid- or Lewis acid-mediated rearrangements, such as the Meinwald rearrangement of epoxides, can be used to construct complex spirocyclic systems from simpler polycyclic precursors. | Meinwald rearrangement used to form the spiro[4.5]decane core of Spirochensilide A. researchgate.net |

| Oxidative Cyclization | The formation of the spiro-lactone can be achieved through oxidative processes. In biosynthesis, such transformations are often catalyzed by multifunctional dioxygenase enzymes like AusE. acs.org | Enzyme-catalyzed spiro-lactone ring formation in Austinol biosynthesis. acs.org |

| Hetero-Diels-Alder Reaction | This cycloaddition reaction can be used to construct the heterocyclic portions of a spiroketal system in a convergent manner. | Used in various strategies to access unsaturated spiroketals. researchgate.net |

The construction of the spirocyclic lactone moiety, particularly the quaternary spirocenter, is a significant synthetic hurdle. acs.org The stereoselective formation of this center, which connects the lactone ring to the complex triterpenoid framework, requires precise control. In many natural products, this spiro-ketal carbon exists as an inseparable mixture of epimers that can interconvert in solution, adding another layer of complexity. acs.org

Key challenges include:

Stereocontrol: Establishing the correct relative and absolute stereochemistry at the spirocenter and adjacent chiral centers is paramount. The rigid conformation of the triterpenoid backbone can influence the facial selectivity of cyclization reactions, but predicting the outcome can be difficult.

Ring Strain: The formation of spirocycles, especially those involving strained four- or five-membered rings, can be energetically unfavorable. unibo.it Synthetic strategies must overcome this barrier to achieve efficient cyclization.

Functional Group Compatibility: The triterpenoid scaffold is often decorated with multiple functional groups. Any method used to construct the spiro-lactone must be compatible with these existing functionalities or require a robust protecting group strategy.

Precursor Synthesis: The synthesis of the linear or macrocyclic precursor required for the key spirocyclization step is often a multi-step and challenging endeavor in itself.

Key Synthetic Strategies and Methodologies

Synthetic Derivatization of this compound

While no derivatization of this compound itself has been published, studies on analogous triterpenoids provide a roadmap for potential modifications. Such derivatization is crucial for structure-activity relationship (SAR) studies.

The lactone ring is a key site for chemical modification. Strategies developed for other triterpenoids, such as cycloartane-type molecules, could be applied. tandfonline.com One common modification is the reductive opening of the lactone ring to form a diol. For example, using a selective reducing agent like lithium triethylborohydride (LiEt₃BH), the lactone can be opened to yield the corresponding diol without affecting other carbonyl groups. tandfonline.com Conversely, this diol can be re-lactonized under different conditions. tandfonline.com The carboxylic acid formed upon hydrolytic ring-opening could also be converted into amides or new esters to explore the impact of these functional groups on biological activity. tandfonline.comacs.org

The spirocyclic system of this compound offers multiple sites for functionalization. The core lanostane skeleton is amenable to various modifications. For instance, transformations altering the A-ring of triterpenoids like boswellic acid have been performed to create A-lactone, A-lactam, and A-seco derivatives, significantly impacting their cytotoxic activity. nih.gov Similar skeletal editing could be envisioned for this compound. Furthermore, derivatization of lanostane-type triterpene acids with reagents like quaternary ammonium (B1175870) cations has been shown to improve their detection in analytical methods, a technique that could be adapted for SAR studies. acs.orgnih.gov

Modification of the Lactone Ring

Synthesis of Fomlactone Analogs and Mimetics

Given the synthetic complexity of the full this compound molecule, the synthesis of simplified analogs and mimetics is a practical approach to probe its biological function. These analogs would retain the key spirocyclic lactone pharmacophore but feature a less complex backbone.

The synthesis of diverse spirolactones is a well-developed field. unibo.it Methodologies such as indium-mediated allylation of cyclic anhydrides followed by ring-closing olefin metathesis provide access to a variety of spiro-γ- and δ-lactones. tandfonline.com Additionally, enantioselective methods have been developed to synthesize spiro-γ-lactams, which could serve as nitrogen-containing mimetics of this compound's lactone ring. rsc.org The synthesis of guaianolide analogues with a tunable α-methylene-γ-lactam electrophile highlights how replacing the lactone with a lactam can modulate reactivity and biological activity. acs.org These approaches could be used to generate libraries of this compound mimetics for biological screening, helping to identify the essential structural features required for its activity.

Exploration of Structural Activity Relationships (SAR)

Structural Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For this compound and related compounds, research has focused on identifying the specific structural features, or pharmacophores, that are essential for their cytotoxic effects.

Key findings from these investigations indicate that the α-methylene-γ-lactone moiety is a critical component for the cytotoxicity of these compounds. acs.org The presence of this functional group is consistently linked to higher activity levels. Conversely, the introduction of a hydroxyl group to the structure has been shown to reduce cytotoxic activity. acs.org This suggests that modifications to this part of the molecule can significantly modulate its biological effect. The relationship between these structural features and cytotoxicity provides a roadmap for designing more potent or selective analogs.

| Structural Feature | Impact on Cytotoxicity | Source |

|---|---|---|

| α-Methylene-γ-lactone moiety | Necessary for activity | acs.org |

| Presence of a hydroxyl group | Reduces activity | acs.org |

Development of Novel Spirocyclic Scaffolds

This compound is a natural product characterized by a [4.6.0] spirocyclic lactone moiety. encyclopedia.pub Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. researchgate.netnih.gov Their distinct three-dimensional structures offer a way to explore chemical space more effectively than traditional planar aromatic compounds, potentially leading to higher success rates in drug discovery. researchgate.netnih.gov The rigid yet complex conformations of spirocycles can facilitate optimal binding to target proteins. researchgate.net

The development of synthetic methods to create novel spirocyclic scaffolds is an active area of research. researchgate.net One approach involves the preparation of racemic spirocyclic scaffolds intended for creating compound libraries for biological screening. nih.gov For example, a series of novel spirocyclic tetrahydrofuran (B95107) (THF) scaffolds can be constructed from N-Boc protected cyclic 2-aminoketones. nih.gov This method allows for incremental changes in the three-dimensional orientation of peripheral substituents, enabling a systematic exploration of chemical space. nih.gov Such strategies are crucial for designing new molecules that mimic the structural complexity of natural products like this compound while allowing for the introduction of diverse functionalities.

Chemoenzymatic Synthesis of Lactones and Derivatives

Chemoenzymatic synthesis combines the efficiency of traditional chemical methods with the high selectivity of biological catalysts (enzymes). This approach has become increasingly important for producing complex molecules like lactones. nih.govau.dk The primary biocatalytic routes for lactone synthesis include Baeyer-Villiger oxidations of ketones, oxidative lactonizations of diols, and the reductive cyclization of ketoesters. nih.gov Enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs) and lipases, are central to these transformations, offering pathways to chiral synthons that are often difficult to access through purely chemical methods. nih.govnih.gov

Advantages of Biocatalysis in Lactone Synthesis

The use of enzymes, or biocatalysis, in the synthesis of lactones offers significant advantages over conventional chemical catalysis. europa.euspinchem.com These benefits stem from the inherent properties of enzymes as highly efficient and specific catalysts. spinchem.com

Key Advantages of Biocatalysis:

| Advantage | Description | Source(s) |

| High Selectivity | Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, allowing for the synthesis of specific isomers and reducing the need for protecting groups and separation of unwanted side products. | spinchem.commdpi.com |

| Mild Reaction Conditions | Biocatalytic reactions typically occur at moderate temperatures and pH, which reduces energy consumption and minimizes the degradation of sensitive molecules. | spinchem.com |

| Environmental Benignity | Biocatalysis avoids the use of toxic heavy metal catalysts and hazardous reagents, making it a more environmentally friendly "green" chemistry approach. | au.dkeuropa.euspinchem.com |

| Economic Feasibility | By shortening synthetic routes and operating under less demanding conditions, biocatalysis can lower production costs and is economically feasible, especially with efficient cofactor regeneration systems. | nih.govspinchem.com |

| Access to Novel Structures | Enzymes can catalyze reactions that are chemically disfavored, providing access to "abnormal" lactone regioisomers that are not easily formed using traditional chemistry. | nih.govau.dk |

Stereoselective Synthesis of Lactone Derivatives

A major strength of biocatalysis is the ability to perform stereoselective synthesis, producing specific enantiomers of a chiral molecule. spinchem.com This is particularly valuable in the synthesis of lactone derivatives, as biological activity is often dependent on specific stereochemistry. digitellinc.commdpi.com

Several enzymatic strategies have been developed for this purpose:

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes are highly enantiospecific and can be used for the kinetic resolution of racemic ketones or the asymmetric oxidation of prochiral ketones to produce enantiomerically pure lactones. au.dk The stereochemical outcome can be influenced by the choice of BVMO, allowing for the formation of either the "normal" or the chemically disfavored "abnormal" lactone enantiomer from the same starting material. nih.govau.dk

Lipases: Lipase-catalyzed reactions are widely used for the kinetic resolution of racemic alcohols, which are precursors to lactones. mdpi.commdpi.com For example, enantiomerically enriched allyl alcohols can be used as chiral precursors for the synthesis of optically active iodolactones. mdpi.com

Engineered Metalloenzymes: Advanced protein engineering has led to the development of novel enzymes for stereoselective lactonization. Engineered cytochrome P450 enzymes, for instance, can catalyze intramolecular C-H functionalization of readily available starting materials to deliver tertiary lactones with a high degree of chemo- and enantioselectivity. digitellinc.com Furthermore, different variants of an engineered P450 can exhibit enantiodivergent selectivity, providing access to either enantiomer of the desired γ-lactone product. digitellinc.com

These chemoenzymatic methods represent powerful tools for the synthesis of diverse and stereochemically defined lactone derivatives. mdpi.comresearchgate.net

Molecular and Cellular Activities of Fomlactone a

In Silico Molecular Docking and Prediction of Activity

Computational studies, particularly molecular docking, have been employed to predict the biological potential of Fomlactone A. These in silico methods simulate the interaction between a ligand (this compound) and a target protein, providing insights into potential therapeutic effects. A 2021 study evaluated the potential of several myco-compounds, identifying this compound as a promising candidate for both analgesic and cytotoxic activities based on its binding affinity to relevant biological targets. nih.govresearchgate.net

Molecular docking studies have explored the analgesic potential of this compound by assessing its binding affinity to cyclooxygenase (COX) enzymes, which are key targets for pain and inflammation management. The compound was docked against COX-1 and COX-2 enzymes. nih.govresearchgate.net this compound was identified as one of the most promising myco-compounds in these analgesic molecular docking studies, suggesting it may exert pain-relieving effects by inhibiting these enzymes. nih.govresearchgate.netresearchgate.net

The same in silico screening that highlighted its analgesic potential also predicted this compound's cytotoxic capabilities. nih.govresearchgate.netresearchgate.net The molecular docking analysis pointed to this compound as a promising compound in cytotoxic studies. nih.gov This prediction is based on its interaction with molecular targets relevant to cell viability and proliferation, such as cytochrome P450 2C9. nih.gov

Table 1: Predicted Biological Potential of this compound from Molecular Docking Studies

| Potential Activity | Key Protein Targets | Outcome of In Silico Analysis | Reference |

|---|---|---|---|

| Analgesic | COX-1, COX-2 | Identified as a promising compound. | nih.govresearchgate.net |

| Cytotoxic | Cytochrome P450 2C9 | Identified as a promising compound. | nih.gov |

Analgesic Potential

In Vitro Biological Studies (Cellular and Biochemical Levels)

Following the predictions from computational models, in vitro studies provide the first layer of experimental evidence for the biological activity of a compound. Research in this area has begun to explore the effects of this compound and its source extracts on living cells.

This compound is a novel ketal lactone that was first isolated from the fungus Fomes cajanderi (also known as Fomitopsis cajanderi). encyclopedia.pubmdpi.com While the biological potential of the purified compound remains an area for further investigation encyclopedia.pubmdpi.com, studies on the extracts from which it is derived provide preliminary evidence of cytotoxicity.

The methanol (B129727) extract of Fomitopsis cajanderi, the fungus known to produce this compound, exhibited significant cytotoxic action in the brine shrimp lethality bioassay. nih.govresearchgate.netresearchgate.net This assay is a general screen for cytotoxicity and is often used to identify compounds with potential antitumor activity. researchgate.net The extract from Daldinia concentrica, which also contains promising secondary metabolites like daldinan A, showed a potent LC50 value of 0.63 μg/mL in this assay. nih.govresearchgate.net

Table 2: Cytotoxicity of Mushroom Methanol Extracts in Brine Shrimp Lethality Bioassay

| Mushroom Species | LC50 Value (μg/mL) | Noteworthy Compound Mentioned | Reference |

|---|---|---|---|

| Daldinia concentrica | 0.63 | Daldinan A | nih.govresearchgate.net |

| Daedaleopsis confragosa | 2.33 | - | nih.govresearchgate.net |

| Fomitopsis cajanderi | Not specified, but showed significant action | This compound | nih.govresearchgate.netresearchgate.net |

The predicted and observed cytotoxicity of this compound suggests its potential as an antiproliferative agent, a compound that can inhibit the growth of cancer cells. While specific studies focusing solely on this compound's antiproliferative mechanism are not extensively detailed, its classification as a lactone is significant. nih.gov Many natural lactones exhibit potent antiproliferative and antitumor activities. dokumen.pub The cytotoxic activity demonstrated by extracts containing this compound in preclinical models like the brine shrimp lethality assay supports this potential. researchgate.net Further research is required to determine its specific effects on the proliferation of various human cancer cell lines.

The precise molecular mechanisms underlying this compound's biological activities are still under investigation. However, in silico docking studies provide foundational hypotheses. The predicted binding of this compound to COX-1 and COX-2 suggests a potential mechanism for its analgesic and anti-inflammatory effects, similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

For its cytotoxic effects, the interaction with cytochrome P450 enzymes is a potential pathway. nih.gov Furthermore, as a lactone, its mechanism could involve alkylating nucleophiles within the cell, particularly proteins with sulfhydryl groups, a mode of action suggested for other cytotoxic sesquiterpene lactones. plos.org A comprehensive understanding of its mechanism will require further in-depth studies to identify and validate its direct molecular targets and the downstream signaling pathways it modulates. dokumen.pub

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Daldinan A |

Investigations into Molecular Mechanisms of Action

KRas/Wnt Pathway Modulation

The interplay between the KRAS and Wnt/β-catenin signaling pathways is a critical driver in the development of several cancers, including colorectal cancer. nih.govnih.gov Oncogenic mutations in KRAS can lead to the activation of the Wnt/β-catenin pathway, promoting tumor growth and invasion. nih.gov This occurs, in part, through the phosphorylation of the Wnt co-receptor LRP6 in a MEK-dependent manner. nih.gov While direct studies on this compound's effect on the KRas/Wnt pathway are not extensively documented, the known roles of these pathways in tumorigenesis highlight potential areas for future investigation of this compound's anticancer activities.

Cytochrome P450 1A1 (CYP1A1) Bioactivation

Cytochrome P450 enzymes are a family of proteins involved in the metabolism of a wide range of compounds, including drugs and toxins. sigmaaldrich.com The CYP1A subfamily, in particular, is known for its role in the bioactivation of procarcinogens to their ultimate carcinogenic forms. nih.gov CYP1A1 is inducible by polycyclic aromatic hydrocarbons and dioxins. sigmaaldrich.com The bioactivation process catalyzed by CYP1A1 can lead to the formation of reactive metabolites that can damage DNA and initiate carcinogenesis. nih.govnih.gov The interaction of this compound with CYP1A1 has not been specifically detailed in the available literature, but the role of this enzyme in metabolizing xenobiotics is well-established. sigmaaldrich.comnih.gov

Tau Protein Translation Inhibition

The aggregation of the tau protein is a hallmark of several neurodegenerative diseases known as tauopathies, including Alzheimer's disease. nih.govnih.gov Inhibition of tau aggregation is therefore considered a promising therapeutic strategy. nih.gov While direct evidence of this compound inhibiting tau protein translation is not available, research into compounds that can mitigate tau-related pathology is an active area. Studies have shown that inhibiting the nucleation of tau aggregation can be neuroprotective. nih.gov Post-translational modifications like phosphorylation can enhance the tendency of tau to form fibrils. nih.gov

Impact on Apoptosis Induction Pathways (e.g., Caspases, Bcl-2 family)

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Dysregulation of apoptosis is a key feature of cancer. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases. nih.govcsic.es This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.gov The activation of initiator caspases, such as caspase-2, can trigger the apoptotic cascade through the proteolytic activation of Bid, a BH3-only protein, which in turn activates Bax and Bak. nih.gov this compound has been noted for its cytotoxic effects, which are often mediated through the induction of apoptosis. researchgate.net Studies on similar compounds, such as other sesquiterpene lactones, have shown they can induce apoptosis through the release of cytochrome c and the activation of caspases. csic.es

Effects on Inflammatory Pathways (e.g., NF-κB, STAT3)

Chronic inflammation is closely linked to the development of cancer. nih.gov The transcription factors NF-κB and STAT3 are key players in orchestrating inflammatory responses and are often constitutively active in cancer cells, promoting cell survival, proliferation, and angiogenesis. nih.govmdpi.commdpi.com Sesquiterpene lactones are well-documented inhibitors of the NF-κB signaling pathway. mdpi.commdpi.com They can also modulate the JAK/STAT3 pathway. mdpi.com For instance, some sesquiterpene lactones have been shown to inhibit STAT3 phosphorylation. frontiersin.org Extracts from Fomes officinalis have demonstrated anti-inflammatory properties, and this compound, as a constituent, is believed to contribute to this activity by targeting pathways like NF-κB. researchgate.net The collaborative action of NF-κB and STAT3 is crucial in linking inflammation to cancer. nih.gov

Modulation of MAPK and PI3K Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K) signaling pathways are fundamental to regulating cell growth, differentiation, and survival. researchgate.netelifesciences.orgnih.gov The PI3K/Akt pathway, when activated, can inhibit apoptosis and promote proliferation. youtube.com Both MAPK and PI3K pathways are frequently dysregulated in cancer. researchgate.netelifesciences.org Sesquiterpene lactones have been shown to modulate these pathways. mdpi.com For example, some flavonoids exert their anti-inflammatory effects by downregulating the MAPK and PI3K/Akt signaling pathways. nih.gov While specific data on this compound's direct interaction with all components of these pathways is still emerging, its classification as a sesquiterpenoid suggests it likely influences these critical cellular signaling networks.

Proteasome Inhibition (General Lactone Activity)

Lactones, as a chemical class, are recognized for their potential to inhibit proteasome activity. The proteasome is a multi-catalytic protease complex that plays a crucial role in the degradation of intracellular proteins, making it a key regulator of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The inhibitory action of certain lactones on the proteasome has positioned them as subjects of interest in therapeutic research.

A prominent example of a lactone-containing natural product with potent proteasome-inhibiting properties is lactacystin (B1674225). nih.gov This Streptomyces metabolite is known to irreversibly inhibit the three distinct peptidase activities of the 20S proteasome: trypsin-like, chymotrypsin-like, and peptidylglutamyl-peptide hydrolyzing activities. nih.gov The active form of lactacystin is its β-lactone derivative, clasto-lactacystin β-lactone (also known as omuralide), which is formed in vitro and is the species that directly interacts with the proteasome. sigmaaldrich.com This interaction involves the covalent modification of the N-terminal threonine residue of a specific proteasome subunit, which is critical for its catalytic function. nih.gov The potency of clasto-lactacystin β-lactone as a proteasome inhibitor is significant, with an IC50 value of approximately 50 nM.

The structural features of lactones, particularly the strained ring system in β-lactones, contribute to their reactivity and ability to act as electrophiles, targeting nucleophilic residues in the active sites of enzymes like the proteasome. nih.gov The biosynthesis of such β-lactone-containing proteasome inhibitors, such as belactosins and cystargolides, involves unique enzymatic pathways. nih.gov While this compound itself is a γ-lactone, the general principle of lactone-mediated enzyme inhibition provides a basis for investigating its potential interactions with cellular targets like the proteasome.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral potential in preclinical models)

This compound, a lanostane-type triterpenoid (B12794562) isolated from fungi of the Fomitopsis genus, has been identified as a compound with potential antimicrobial properties in preclinical studies. stir.ac.uknih.gov The broader family of terpenoid lactones is known for a wide spectrum of biological activities, including antimicrobial effects. mdpi.com

Antibacterial Activity: Extracts from Fomitopsis officinalis, a source of this compound, have demonstrated broad-spectrum antibacterial activity against various pathogens. tridhascholars.org These include Mycobacterium tuberculosis, Yersinia pseudotuberculosis, and Staphylococcus aureus. tridhascholars.org While studies on the crude extracts of F. officinalis have shown inhibitory effects against bacteria like Escherichia coli and Bacillus subtilis, the specific contribution of this compound to this activity requires further elucidation. stir.ac.uk The general class of sesquiterpene lactones has shown significant antibacterial action, such as against S. aureus and Pseudomonas aeruginosa, suggesting that the lactone moiety can be a key pharmacophore. nih.gov

Antifungal Activity: Terpenoid lactones, in general, have been reported to possess antifungal properties. mdpi.com For instance, certain synthetic terpenoid lactones have shown considerable activity against various Fusarium species. mdpi.com While direct antifungal testing of purified this compound is not extensively detailed in the provided context, the known antifungal activity of related compounds suggests its potential in this area.

Antiviral Activity: Extracts from Fomitopsis officinalis have shown notable antiviral properties. stir.ac.uktridhascholars.org The mycelium extract of F. officinalis has been found to possess activity against the Orthopoxvirus, which is responsible for smallpox. stir.ac.uk Furthermore, extracts have demonstrated efficacy against herpes viruses, influenza A, and influenza B. stir.ac.uk Chlorinated coumarins and lanostane (B1242432) triterpenoids from F. officinalis have been implicated in these antiviral and antibacterial activities. tridhascholars.org

Antioxidant Potential in Cellular Models

The antioxidant potential of this compound is suggested by the activities of extracts from its source organism, Fomitopsis officinalis, and the general antioxidant properties of related chemical classes like terpenoids and phenolic compounds. stir.ac.ukchemrj.org Antioxidants play a crucial role in cellular defense systems by mitigating the damaging effects of oxidants, which can contribute to various pathological conditions. nih.gov

Phenolic compounds and terpenes found in mushrooms are major contributors to their antioxidant activities. stir.ac.ukchemrj.org These compounds can act as free radical scavengers, metal inactivators, or peroxidase decomposers. stir.ac.ukchemrj.org Flavonoids from F. officinalis, for example, are thought to enhance the antioxidant capacity of the human body. tridhascholars.org

Comparison of this compound's Activity with Related Spirocyclic Lactones and Triterpenoids

This compound belongs to the class of lanostane-type triterpenoids and possesses a spirocyclic γ-lactone moiety. stir.ac.ukresearchgate.net Its biological activities can be contextualized by comparing them with other related spirocyclic lactones and triterpenoids. Spirocyclic systems are recognized for their unique three-dimensional structures, which can confer specific biological activities. nih.govencyclopedia.pub

Comparison with other Spirocyclic Lactones: Spirocyclic lactones are a diverse group of natural products with a range of biological effects, including antibacterial and cytostatic properties. encyclopedia.pub For instance, penicillactones A-C, which are [4.4.0] spirocyclic lactones from Penicillium dangeardii, have shown promise as antibiotic leads. nih.gov Another example is brefeldin A, a macrocyclic lactone with a spirocyclic structure that inhibits intracellular protein transport and has been investigated for its anticancer potential. researchgate.net The activity of this compound, particularly its cytotoxic potential as suggested by in silico studies, aligns with the general bioactivity profile of many spirocyclic lactones. nih.govencyclopedia.pub

Comparison with other Triterpenoids from Fomitopsis: Within the Fomitopsis genus, this compound is one of several lanostane triterpenoids that have been isolated. stir.ac.ukresearchgate.net Other related compounds include fomefficinic acids, fomefficinols, and other fomlactones (B and C). researchgate.net These triterpenoids often exhibit a range of biological activities. For example, some triterpenes from Fomes officinalis have shown inhibitory effects on nitric oxide (NO) production, suggesting anti-inflammatory potential. researchgate.net Lanostane triterpenes isolated from F. officinalis have also demonstrated trypanocidal activity. tridhascholars.org

The table below provides a comparative overview of the activities of this compound and related compounds.

| Compound/Class | Chemical Class | Source (Example) | Key Biological Activities |

| This compound | Lanostane Triterpenoid Spiro-γ-lactone | Fomitopsis officinalis | Potential antimicrobial and cytotoxic activities. stir.ac.uknih.gov |

| Penicillactones A-C | [4.4.0] Spirocyclic Lactone | Penicillium dangeardii | Antibiotic potential. nih.gov |

| Brefeldin A | Macrocyclic Spiro-lactone | Eupenicillium brefeldianum | Inhibition of intracellular protein transport, potential anticancer activity. researchgate.net |

| Eburicoic Acid | Lanostane Triterpenoid | Fomitopsis officinalis | Anti-inflammatory. tsijournals.com |

| Fomefficinic Acids | Lanostane Triterpenoid | Fomes officinalis | Potential inhibitory effect on NO production. researchgate.net |

| Lanostane Triterpenes | Lanostane Triterpenoid | Fomitopsis officinalis | Trypanocidal activity. tridhascholars.org |

This comparative analysis highlights that while this compound shares the common structural backbone of lanostane triterpenoids found in Fomitopsis, its spirocyclic lactone feature may confer a distinct profile of bioactivity, particularly in the realm of cytotoxicity and antimicrobial action, which is a common theme among spirocyclic lactones from various natural sources.

Future Research Directions and Translational Perspectives

Advanced Mechanistic Elucidation of Fomlactone A

Currently, the precise biological mechanism of this compound remains largely uninvestigated through experimental studies. encyclopedia.pub However, initial in silico research has provided the first clues into its potential bioactivity. A molecular docking study identified this compound as a promising compound with potential analgesic and cytotoxic properties. nih.govresearchgate.netnih.gov

The computational analysis explored the binding affinity of this compound to key protein targets associated with pain, inflammation, and cancer. nih.govnih.gov These targets included Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and the metabolic enzyme Cytochrome P450 2C9. nih.govresearchgate.net The results indicated favorable binding interactions, suggesting that this compound may exert its effects by modulating these pathways. It is critical to underscore that these in silico findings are predictive and necessitate validation through rigorous in vitro and in vivo experimental assays to confirm the molecular targets and elucidate the detailed mechanism of action.

| Protein Target | Associated Biological Activity | Key Finding | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Analgesia, Inflammation | Identified as a promising myco-compound in analgesic molecular docking studies. | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Analgesia, Inflammation | Demonstrated favorable binding affinity in molecular docking simulations. | nih.govresearchgate.net |

| Cytochrome P450 2C9 | Drug Metabolism | Binding affinity was evaluated in docking studies. | nih.govresearchgate.net |

| General Cytotoxicity | Anticancer | Found to be a promising compound in cytotoxic molecular docking studies. | nih.govresearchgate.netnih.gov |

Development of Novel Synthetic Routes for Analogs with Enhanced Biological Activities

The complex, three-dimensional structure of this compound presents both a challenge and an opportunity for synthetic chemistry. researchgate.net To date, a total synthesis of this compound has not been reported. Future research should prioritize the development of a robust and efficient synthetic route. Such a route would not only confirm the structure and stereochemistry of the natural product but also provide a platform for generating a library of analogs.

The creation of analogs is essential for exploring structure-activity relationships and optimizing the compound for therapeutic use. Several established synthetic strategies for lactone synthesis could be adapted for this compound and its derivatives:

Macrolactonization Reactions : Techniques such as the Corey-Nicolaou or Yamaguchi lactonization could be employed in the key ring-closing step to form the lactone moiety. researchgate.net

Oxidative Cyclization : The Baeyer-Villiger oxidation of a corresponding cyclic ketone precursor offers a powerful method for lactone formation. mdpi.com

Halolactonization : This classic method involves the reaction of an unsaturated carboxylic acid with a halogen to induce ring closure, which could be a viable strategy for constructing the lactone ring. mdpi.com

Chemoenzymatic Synthesis : Leveraging enzymes for specific transformations could offer a highly selective and environmentally friendly approach to synthesizing complex intermediates or the final this compound scaffold. wustl.edu

Developing these synthetic pathways is a crucial step toward producing sufficient quantities of this compound for extensive biological testing and creating novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Exploration of Structure-Activity Relationships for Therapeutic Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. For this compound, a systematic SAR exploration is a critical future direction. By synthesizing and evaluating a diverse range of analogs, researchers can identify the key structural features—the pharmacophore—responsible for its predicted bioactivity.

Key areas for modification and investigation would include:

The Lactone Ring : The α,β-unsaturated lactone moiety is a common feature in many bioactive natural products and often acts as a Michael acceptor, forming covalent bonds with biological targets. nih.gov Analogs could be synthesized to probe the importance of this feature.

The Spirocyclic Core : The unique [4.6.0] spirocyclic system imparts a rigid, three-dimensional conformation. encyclopedia.pub Modifying the ring sizes or substituents on this core could significantly impact binding affinity and selectivity for its protein targets.

Peripheral Functional Groups : The addition, removal, or modification of functional groups (e.g., hydroxyl, methyl groups) at various positions on the this compound scaffold would help to map out the binding pocket of its target(s) and could be used to enhance properties like solubility and metabolic stability. nih.gov

| Structural Moiety | Proposed Modification | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Lactone Ring | Saturation of the α,β-double bond | Decrease or loss of activity | The unsaturated system may be crucial for covalent interaction with targets (Michael addition). nih.gov |

| Lactone Ring | Opening the lactone to the corresponding hydroxy acid | Loss of activity | The cyclic ester is likely essential for conformational rigidity and target binding. nih.gov |

| Spirocyclic Core | Alteration of ring size (e.g., to [4.5.0] or [5.5.0]) | Altered potency or selectivity | The specific 3D shape is critical for fitting into a protein's active site. researchgate.net |

| Peripheral Positions | Introduction of polar groups (e.g., -OH, -NH2) | Increased solubility; potentially altered activity | May form new hydrogen bonds with the target or improve pharmacokinetic properties. nih.gov |

| Peripheral Positions | Introduction of halogen atoms (e.g., -F, -Cl) | Potentially enhanced binding affinity and metabolic stability | Halogens can participate in specific interactions and block sites of metabolism. beilstein-journals.org |

Integrated Omics Approaches for Target Identification

To move beyond the initial in silico predictions, modern systems biology tools offer an unbiased approach to identifying the cellular targets and pathways affected by this compound. wiley.com Integrated multi-omics analysis, combining transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the cellular response to compound treatment. nih.gov

A proposed workflow would involve:

Cellular Treatment : Treating a relevant human cell line (e.g., a cancer cell line like HL-60 or SMMC-7721, which have been used to test related compounds) with this compound. researchgate.netresearchgate.net

Omics Data Acquisition : Analyzing treated versus untreated cells using:

Transcriptomics (RNA-Seq) : To identify genes whose expression is significantly up- or down-regulated.

Proteomics (e.g., Mass Spectrometry) : To quantify changes in the levels of thousands of proteins, identifying the ultimate effectors of cellular processes. biorxiv.org

Metabolomics : To detect alterations in the profiles of small-molecule metabolites, revealing shifts in metabolic pathways.

Bioinformatic Integration : Integrating these datasets to build a network model of the cellular pathways perturbed by this compound, leading to the identification of high-confidence drug targets and mechanisms of action. nih.govnih.gov

| Omics Technology | Information Gained | Relevance to this compound |

|---|---|---|

| Transcriptomics | Changes in gene expression (mRNA levels) | Reveals the primary transcriptional response and affected signaling pathways. |

| Proteomics | Changes in protein abundance and post-translational modifications | Identifies potential direct binding targets and downstream protein-level effects. biorxiv.org |

| Metabolomics | Changes in endogenous small molecule metabolite levels | Pinpoints metabolic pathways that are disrupted by the compound. |

| Integrated Analysis | A holistic view of the compound's mechanism of action | Connects changes across genes, proteins, and metabolites to build a comprehensive model of this compound's cellular impact. nih.gov |

Investigation of Synergistic Effects with Other Bioactive Compounds

Natural products often exhibit enhanced efficacy when used in combination with other therapeutic agents. This phenomenon, known as synergy, can lead to lower effective doses, reduced toxicity, and the potential to overcome drug resistance. A significant future avenue of research for this compound is the investigation of its synergistic potential with other bioactive compounds.

Given its predicted cytotoxic activity, a logical starting point would be to test this compound in combination with established chemotherapeutic drugs. nih.gov Such studies would assess whether this compound can enhance the cancer-killing ability of these drugs, potentially allowing for lower, less toxic doses. Similarly, based on its predicted interaction with COX enzymes, exploring synergies with known non-steroidal anti-inflammatory drugs (NSAIDs) could be a promising strategy for developing novel anti-inflammatory or analgesic therapies. researchgate.netnih.gov These investigations are essential for positioning this compound within the context of existing treatment paradigms and exploring its translational potential as part of a combination therapy regimen.

Q & A

Q. What ethical guidelines apply to the use of animal models in this compound toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.